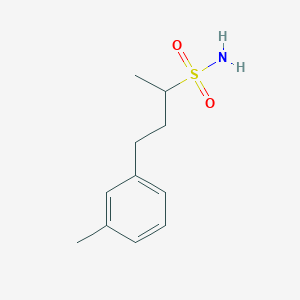

4-(M-tolyl)butane-2-sulfonamide

説明

4-(M-Tolyl)butane-2-sulfonamide is a sulfonamide derivative characterized by a butane backbone with a sulfonamide group at position 2 and a meta-methylphenyl (m-tolyl) substituent at position 4. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties. The m-tolyl group in this compound likely enhances lipophilicity and influences intermolecular interactions, such as π-π stacking or steric hindrance, compared to simpler alkyl or polar substituents .

特性

分子式 |

C11H17NO2S |

|---|---|

分子量 |

227.33 g/mol |

IUPAC名 |

4-(3-methylphenyl)butane-2-sulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-9-4-3-5-11(8-9)7-6-10(2)15(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H2,12,13,14) |

InChIキー |

AKKNZWHONKDKSJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 4-(M-tolyl)butane-2-sulfonamide, the preparation can be achieved through the following steps:

Formation of Sulfonyl Chloride: The sulfonyl chloride is prepared by the oxidation of thiols using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride.

Reaction with Amine: The sulfonyl chloride is then reacted with the appropriate amine under basic conditions to form the sulfonamide.

Industrial Production Methods

Industrial production of sulfonamides often employs similar methods but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-(M-tolyl)butane-2-sulfonamide can undergo various chemical reactions, including:

Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidation reactions.

Reduction: LiAlH₄ is a typical reducing agent for sulfonamides.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

Oxidation: Sulfonyl chlorides.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

科学的研究の応用

4-(M-tolyl)butane-2-sulfonamide has several applications in scientific research:

作用機序

The mechanism of action of 4-(M-tolyl)butane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication .

類似化合物との比較

Substituent Effects on Physical Properties

The physical properties of sulfonamides, such as melting points and solubility, are heavily influenced by substituents. Below is a comparative analysis:

- Melting Points : Bulky or rigid substituents (e.g., chlorobenzo-dioxolyl in Compound 11) increase melting points due to enhanced crystal packing . The m-tolyl group in the target compound may result in a moderate melting point, balancing aromaticity and flexibility.

- Solubility : Polar groups like carboxylic acids () improve aqueous solubility via hydrogen bonding, whereas m-tolyl likely reduces it, favoring organic solvents .

Structural and Functional Comparisons

- Hydrogen Bonding : The carboxylic acid in forms dimers via O–H⋯O bonds, while the target compound’s sulfonamide may engage in N–H⋯O interactions, affecting crystal packing .

- Reactivity : Azide-containing analogs () are prone to click chemistry, whereas the m-tolyl group in the target compound may stabilize radical or electrophilic reactions .

生物活性

4-(M-tolyl)butane-2-sulfonamide, a member of the sulfonamide class, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic research.

- Molecular Formula: C₁₁H₁₇NO₂S

- Molecular Weight: 227.33 g/mol

- IUPAC Name: 4-(3-methylphenyl)butane-2-sulfonamide

- Canonical SMILES: CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N

The biological activity of sulfonamides, including 4-(M-tolyl)butane-2-sulfonamide, is primarily attributed to their role as competitive inhibitors of the enzyme dihydropteroate synthetase. This enzyme is crucial for folate synthesis in bacteria, and its inhibition disrupts bacterial growth and replication.

Antimicrobial Activity

Research indicates that 4-(M-tolyl)butane-2-sulfonamide exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

These findings suggest that the compound possesses a broad spectrum of antibacterial activity, comparable to traditional antibiotics such as chloramphenicol .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Muthal et al. (2010) evaluated several sulfonamide derivatives, including 4-(M-tolyl)butane-2-sulfonamide. The results demonstrated that this compound had a notable effect on inhibiting the growth of E. coli and S. aureus, with zones of inhibition ranging from 14 mm to 22 mm .

- Comparative Analysis with Other Sulfonamides : In a comparative study published in the Journal of Medicinal Chemistry, researchers found that 4-(M-tolyl)butane-2-sulfonamide outperformed several related compounds in terms of antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent .

Additional Biological Activities

Beyond its antibacterial properties, preliminary investigations have suggested that 4-(M-tolyl)butane-2-sulfonamide may also exhibit antifungal activity. It has been tested against various fungal strains with promising results, indicating a potential dual action against both bacterial and fungal pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。